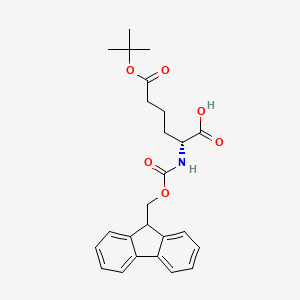
Fmoc-D-Aad(OtBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Aad(OtBu)-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of amino acids and is often employed as a building block in the creation of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Aad(OtBu)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the tert-butyl (OtBu) group. The process generally starts with the amino acid, which undergoes a series of reactions to introduce the protecting groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Aad(OtBu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups under certain conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include peptides and proteins with specific sequences and structures, which are used in various scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-D-Aad(OtBu)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create peptides with high precision and efficiency.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. These peptides can also be used as probes to investigate biological processes at the molecular level.
Medicine
In medicine, peptides synthesized from this compound are used in drug development and therapeutic applications. These peptides can act as inhibitors, agonists, or antagonists of specific biological targets, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and products. These include biomaterials, diagnostics, and biotechnological tools.
Mécanisme D'action
The mechanism of action of Fmoc-D-Aad(OtBu)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The OtBu group protects the side chain, ensuring the integrity of the amino acid during the coupling reactions. Once the peptide synthesis is complete, the protecting groups are removed to yield the final peptide product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Val-OH: Similar to Fmoc-D-Aad(OtBu)-OH but with a different side chain.
Fmoc-D-Leu-OH: Used in peptide synthesis with a different side chain structure.
Uniqueness
This compound is unique due to its specific side chain and protecting groups, which offer distinct advantages in peptide synthesis. The presence of the OtBu group provides additional protection to the side chain, allowing for more complex peptide structures to be synthesized with high fidelity.
Propriétés
Formule moléculaire |
C25H29NO6 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m1/s1 |
Clé InChI |
FFLAQPKWVSSKJC-OAQYLSRUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


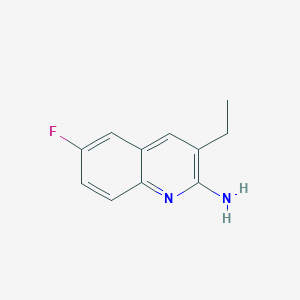
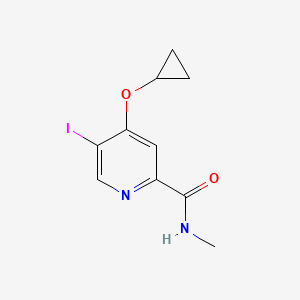

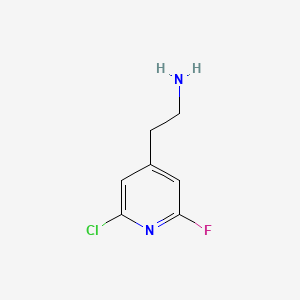
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
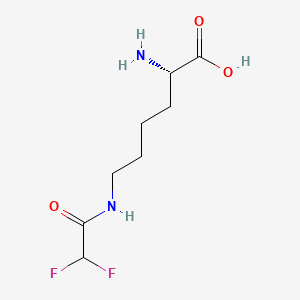
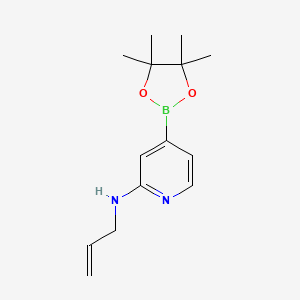
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
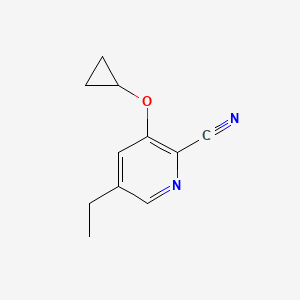
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
